4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Description
4-(Azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a trifluoroethyl group at position 1, an amine at position 3, and an azepane carbonyl moiety at position 4. Azepane, a seven-membered saturated ring, confers conformational flexibility, while the trifluoroethyl group enhances metabolic stability through its electron-withdrawing properties.
Properties
Molecular Formula |
C12H17F3N4O |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(10(16)17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8H2,(H2,16,17) |
InChI Key |
SKMQGJDLADZIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl halides under basic conditions.
Attachment of the azepane-1-carbonyl group: This could be done via acylation reactions using azepane derivatives and suitable coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane moiety.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that pyrazole derivatives exhibit notable biological activities, particularly in the realm of cancer therapy and neurodegenerative diseases. The presence of the trifluoroethyl group enhances the compound's lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.
Antiproliferative Activity
Studies have shown that compounds related to 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit significant antiproliferative effects against various cancer cell lines, including:
- A549 (lung cancer)
- SGC-7901 (gastric cancer)
- HT-1080 (fibrosarcoma)
The mechanism of action often involves inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to known anticancer agents like combretastatin A-4.
Potential Therapeutic Applications
Given its structural features and biological profile, this compound may have potential applications in:
- Cancer Therapy : As an antiproliferative agent targeting specific cancer cell lines.
- Neurodegenerative Diseases : Due to potential interactions with neuroreceptors or enzymes involved in neuroprotection.
Case Study 1: Antiproliferative Effects
In a study evaluating similar pyrazole derivatives, modifications in structure led to enhanced antiproliferative effects. For instance, a derivative with specific substitutions exhibited superior activity against cancer cell lines compared to others lacking those modifications.
Case Study 2: Mechanistic Insights
Computational modeling studies suggest that these compounds may bind effectively to the colchicine site on microtubules, leading to mitotic arrest in cancer cells. This insight provides a mechanistic understanding that could guide future drug development efforts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance binding affinity or selectivity, while the azepane moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Core Pyrazole Derivatives
Pyrazole-based compounds often exhibit varied biological activities depending on substituent positions and electronic properties. Below is a comparative analysis of key structural analogs:
Key Observations
- Ring Size Impact : The target compound’s azepane group (7-membered) vs. pyrrolidine (5-membered) in may influence binding pocket compatibility in proteins. Larger rings often improve pharmacokinetic profiles but may reduce synthetic yields.
- Trifluoroethyl vs. Aromatic Groups : The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to aromatic substituents in and .
- Chlorine vs.
Physicochemical Properties
Boiling Point and Density
- The pyrrolidine analog () has a boiling point of 399.3°C and density of 1.53 g/cm³. The target compound, with a larger azepane ring, is expected to have a higher boiling point (~410–420°C) and slightly lower density due to increased molecular volume.
- Chlorinated analogs () exhibit lower boiling points (~250–300°C) owing to smaller molecular sizes.
Solubility and Acidity
- Azepane’s nitrogen may act as a hydrogen bond acceptor, enhancing solubility in polar solvents compared to pyrrolidine derivatives .
Biological Activity
4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative notable for its structural features, including a trifluoroethyl group and an azepane carbonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Molecular Characteristics
- Molecular Formula : C12H17F3N4O
- Molecular Weight : 290.28 g/mol
- Density : 1.43 g/cm³ (predicted)
- Boiling Point : 414.0 °C (predicted)
- pKa : 1.56 (predicted)
These properties contribute to the compound's lipophilicity and potential for biological interaction.
Biological Activity Overview
Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific activities of this compound have not been exhaustively documented in the literature; however, related compounds provide insights into its potential effects.
Antimicrobial Activity
Research on similar pyrazole compounds indicates that some exhibit antibacterial properties. For instance, a study found that certain pyrazole derivatives demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria . While direct data on the specific compound is limited, it is reasonable to hypothesize similar antimicrobial effects based on structural analogs.
Anticancer Potential
Pyrazole derivatives have been investigated for their roles as anticancer agents. A related study highlighted that compounds with pyrazole cores could act as protein kinase inhibitors and exhibit antitumor activity . The presence of the azepane carbonyl group may enhance interactions with biological targets involved in cancer pathways.
Case Study 1: TRPC Inhibition
A significant body of research has focused on pyrazole derivatives acting as inhibitors of canonical transient receptor potential channels (TRPC). These compounds have shown promise in modulating calcium signaling pathways critical in various diseases, including cancer and inflammation . The potential of this compound to interact with these channels warrants further investigation.
Case Study 2: Endothelin Receptor Antagonism
In a study evaluating related pyrazole compounds for endothelin receptor antagonism, several derivatives exhibited significant efficacy comparable to established drugs like bosentan . This suggests that this compound may possess similar therapeutic potential.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazole derivatives typically involves condensation reactions followed by functionalization steps. For instance, the microwave-assisted synthesis of related pyrazoles has been reported to enhance yield and reduce reaction time significantly . Understanding the SAR is crucial for optimizing the biological activity of new derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
